

# physical properties of 6-(Trifluoromethyl)nicotinic acid

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## Compound of Interest

Compound Name: 6-(Trifluoromethyl)nicotinic acid

Cat. No.: B119990

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An In-depth Technical Guide to the Physical Properties of **6-(Trifluoromethyl)nicotinic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **6-(Trifluoromethyl)nicotinic acid**, a compound of significant interest in pharmaceutical and agrochemical research. The data presented herein has been compiled from various scientific and chemical data sources. This document also outlines detailed experimental protocols for the determination of these key physical properties, offering a valuable resource for laboratory investigation.

## Core Physical Properties

**6-(Trifluoromethyl)nicotinic acid** is a white solid at room temperature.<sup>[1][2][3]</sup> Its core physical and chemical properties are summarized in the table below, providing a quantitative snapshot of its fundamental characteristics.

Property	Value	Units	Notes
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>2</sub>	[1][4]	
Molecular Weight	191.11	g/mol	[2][5]
Melting Point	193 - 197	°C	[1][2][3]
Boiling Point	259.3	°C	at 760 mmHg[1][2][3] [4]
Density	1.484	g/cm <sup>3</sup>	[1][2][3]
Vapor Pressure	0.007	mmHg	at 25°C[1][4]
Flash Point	110.6	°C	[1][4]
Refractive Index	1.475	[1][4]	
pKa	2.96 ± 0.10	Predicted[2][4]	
Solubility	Slightly soluble in acetonitrile and methanol.[2][3]		

## Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of **6-(Trifluoromethyl)nicotinic acid**.

### Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition is sharp. The melting point is a crucial indicator of purity, as impurities tend to broaden and depress the melting range.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of finely powdered **6-(Trifluoromethyl)nicotinic acid** is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed down to a height of 2-3 mm by gently tapping the tube.

- Apparatus: A calibrated melting point apparatus is used. This typically consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens.
- Procedure:
  - The capillary tube is placed in the heating block of the apparatus.
  - The sample is heated at a steady rate (e.g., 10-20 °C per minute) for a preliminary determination to quickly find the approximate melting range.
  - The apparatus is allowed to cool.
  - For an accurate determination, a fresh sample is heated at a much slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
  - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
  - The temperature at which the last crystal melts is recorded as the end of the melting range.
- Data Analysis: The melting point is reported as a range from the initial to the final temperature of melting.

## Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

- Sample Preparation: A small amount of **6-(Trifluoromethyl)nicotinic acid** is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the sample.
- Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), a thermometer, and a Bunsen burner or other heat source are required.

- Procedure:
  - The fusion tube containing the sample and inverted capillary is attached to the thermometer with a rubber band or wire.
  - The thermometer and attached tube are suspended in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.
  - The side arm of the Thiele tube is gently heated.
  - As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
  - Heating is continued until a steady and rapid stream of bubbles is observed.
  - The heat source is then removed, and the apparatus is allowed to cool.
  - The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
- Data Analysis: The recorded temperature is the boiling point of the substance at the ambient atmospheric pressure.

## pKa Determination

The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).

Methodology: Potentiometric Titration

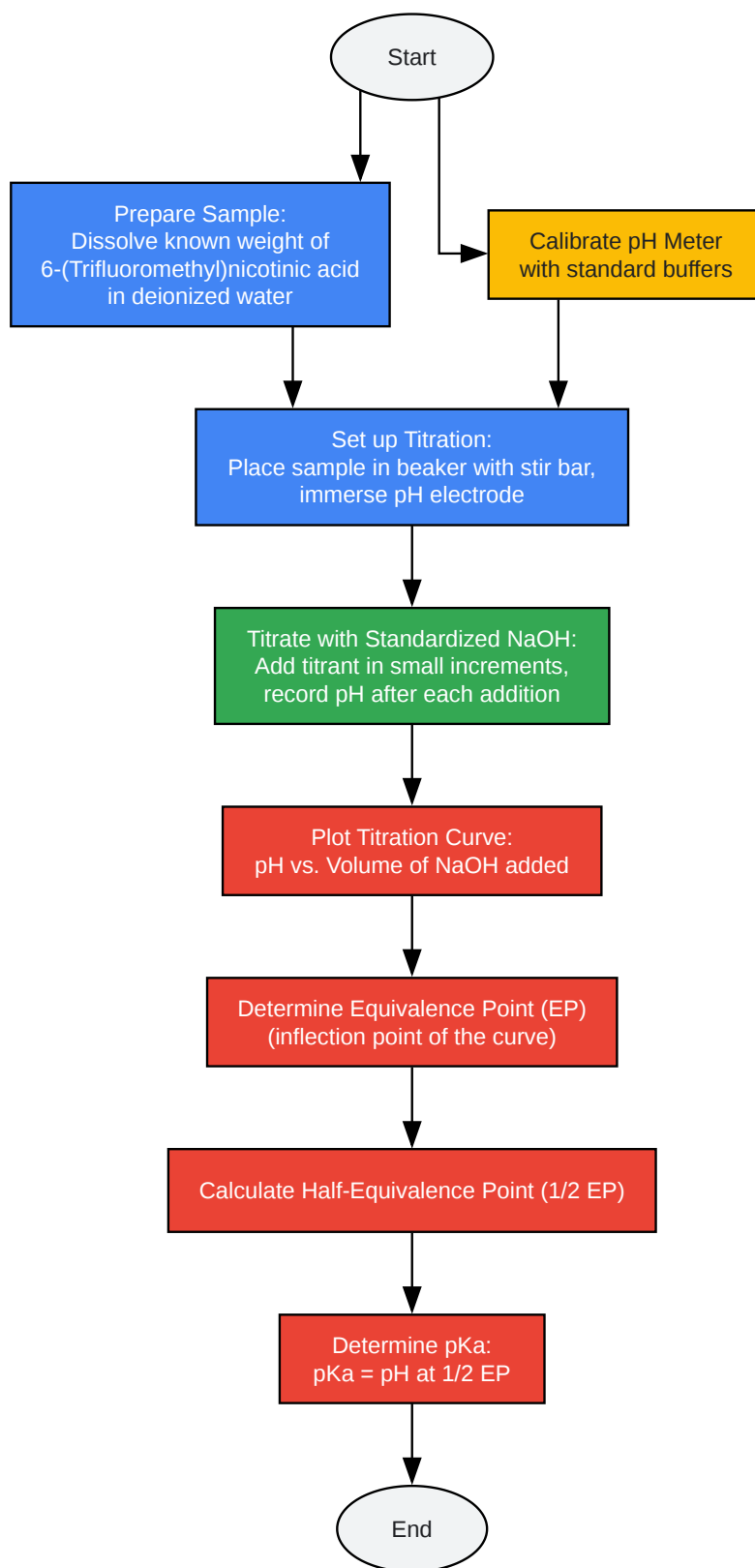
- Sample Preparation: A precisely weighed amount of **6-(Trifluoromethyl)nicotinic acid** is dissolved in a known volume of deionized water. A small amount of a co-solvent like methanol may be used if solubility is low.
- Apparatus: A pH meter with a combination pH electrode, a burette, a magnetic stirrer, and a beaker are required. The pH meter should be calibrated with standard buffer solutions before use.

- Procedure:
  - The solution of **6-(Trifluoromethyl)nicotinic acid** is placed in the beaker with a magnetic stir bar.
  - The pH electrode is immersed in the solution, ensuring the bulb is fully covered but does not contact the stir bar.
  - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
  - After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.
  - The titration is continued until the pH has risen significantly, well past the equivalence point.
- Data Analysis:
  - A titration curve is generated by plotting the recorded pH values against the volume of titrant added.
  - The equivalence point is determined from the inflection point of the titration curve (the point of steepest slope).
  - The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.
  - The pKa is equal to the pH of the solution at the half-equivalence point.

## Visualizations

### Experimental Workflow for pKa Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the pKa of **6-(Trifluoromethyl)nicotinic acid** using potentiometric titration.



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Caption: Workflow for pKa determination via potentiometric titration.

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